(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H15BrN2O3S and its molecular weight is 443.32. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity
This compound has been evaluated for its in vitro cytotoxic activity against two human cancer cell lines, MCF-7 and HeLa . The results showed that these compounds exhibited good cytotoxicity against the tested cell lines, comparable to the standard drug Cisplatin .
Antibacterial Activity
The compound has also been studied for its antibacterial activity . The activity results showed that the majority of compounds exhibited good to moderate antibacterial activity compared to the positive control drug Streptomycin .
Synthesis of 1,2,3-Triazole Derivatives
The compound has been used in the synthesis of new 1,2,3-triazole derivatives . These derivatives were synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Pesticidal Agents
Some related compounds have been synthesized and evaluated as pesticidal agents . The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .
Mechanism of Action
Target of Action
The primary targets of this compound are human cancer cell lines MCF-7 and HeLa . These cell lines are commonly used in cancer research, with MCF-7 being a breast cancer cell line and HeLa being a cervical cancer cell line .
Mode of Action
The compound interacts with its targets through a 1,3-dipolar cycloaddition . This is a type of organic reaction where a 1,3-dipole and a dipolarophile react to form a five-membered ring
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound exhibits good cytotoxicity against the tested cancer cell lines MCF-7 and HeLa , as compared with the standard drug Cisplatin . Cytotoxicity refers to the quality of being toxic to cells. Compounds that are cytotoxic can kill or inhibit the growth of cells, making them potentially useful in cancer treatment .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 6-bromo-3-propylbenzo[d]thiazol-2(3H)-amine with 4-oxo-4H-chromene-3-carboxylic acid followed by cyclization to form the desired compound.", "Starting Materials": [ "6-bromo-3-propylbenzo[d]thiazol-2(3H)-amine", "4-oxo-4H-chromene-3-carboxylic acid", "coupling reagents", "cyclization reagents" ], "Reaction": [ "Step 1: Activation of 4-oxo-4H-chromene-3-carboxylic acid with a coupling reagent such as EDC or DCC in the presence of a catalyst like DMAP to form an active ester intermediate.", "Step 2: Addition of 6-bromo-3-propylbenzo[d]thiazol-2(3H)-amine to the active ester intermediate and subsequent coupling to form the amide intermediate.", "Step 3: Cyclization of the amide intermediate using a cyclization reagent such as POCl3 or SOCl2 to form the desired compound, (Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide." ] } | |
CAS RN |
946349-34-4 |
Product Name |
(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide |
Molecular Formula |
C20H15BrN2O3S |
Molecular Weight |
443.32 |
IUPAC Name |
N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H15BrN2O3S/c1-2-9-23-15-8-7-12(21)10-17(15)27-20(23)22-19(25)14-11-26-16-6-4-3-5-13(16)18(14)24/h3-8,10-11H,2,9H2,1H3 |
InChI Key |
LQPWKPBVIUJKSY-XDOYNYLZSA-N |
SMILES |
CCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
solubility |
not available |
Origin of Product |
United States |
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